molecular formula C14H16ClNO3 B14590496 1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione CAS No. 61503-45-5

1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione

Cat. No.: B14590496
CAS No.: 61503-45-5
M. Wt: 281.73 g/mol
InChI Key: JAZROADTFFJUEJ-UHFFFAOYSA-N
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Description

1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyphenyl derivatives with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of chlorinating agents to introduce the chlorine atom into the molecule. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the chlorine atom .

Mechanism of Action

The mechanism of action of 1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can affect various biochemical pathways and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione is unique due to the presence of the chlorine atom and the methoxyphenyl group, which confer specific chemical properties and biological activities. These features distinguish it from other pyrrolidine derivatives and make it a valuable compound for research and development .

Properties

CAS No.

61503-45-5

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

1-[1-chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H16ClNO3/c1-14(9-15,16-12(17)7-8-13(16)18)10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3

InChI Key

JAZROADTFFJUEJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C1=CC=C(C=C1)OC)N2C(=O)CCC2=O

Origin of Product

United States

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